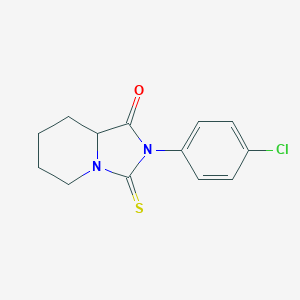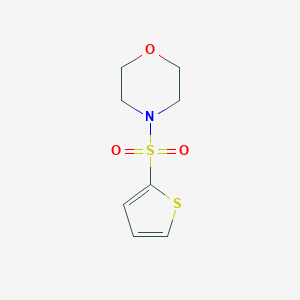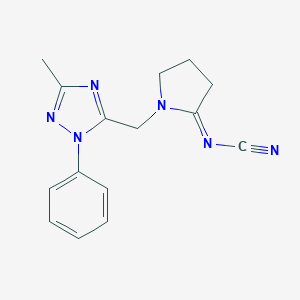
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide, also known as MPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTC belongs to the class of triazolopyridine derivatives and has shown promising results in various studies.
Wirkmechanismus
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for cognitive function.
Biochemische Und Physiologische Effekte
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide has several advantages for use in lab experiments. It is easy to synthesize and can be purified using standard methods. (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide has also been shown to have a high degree of selectivity for its target enzymes and proteins. However, one limitation of (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide. One area of research is the development of (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide as a therapeutic agent for the treatment of Alzheimer's disease. Another area of research is the development of (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide as an antibacterial and antifungal agent. Additionally, further studies are needed to fully understand the mechanism of action of (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide and its potential applications in other diseases.
Synthesemethoden
The synthesis of (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide involves the reaction of 3-methyl-1-phenyl-1H-1,2,4-triazole-5-carbaldehyde with 2-pyrrolidinone and cyanamide in the presence of a catalyst. The reaction is carried out under reflux conditions and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide has also been studied for its antibacterial and antifungal properties.
Eigenschaften
CAS-Nummer |
159383-37-6 |
|---|---|
Produktname |
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide |
Molekularformel |
C15H16N6 |
Molekulargewicht |
280.33 g/mol |
IUPAC-Name |
[1-[(5-methyl-2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C15H16N6/c1-12-18-15(10-20-9-5-8-14(20)17-11-16)21(19-12)13-6-3-2-4-7-13/h2-4,6-7H,5,8-10H2,1H3 |
InChI-Schlüssel |
RJNRCAWWBCOWIY-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=N1)CN2CCCC2=NC#N)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=N1)CN2CCCC2=NC#N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



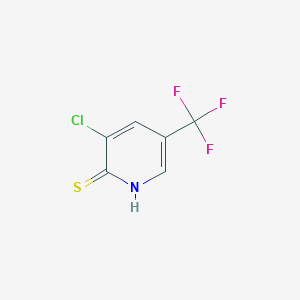
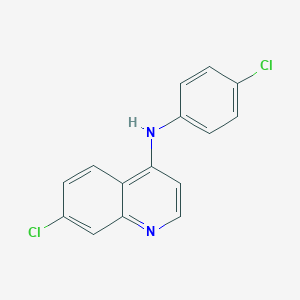
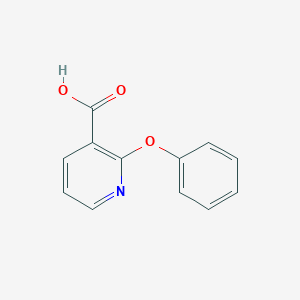

![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)
![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
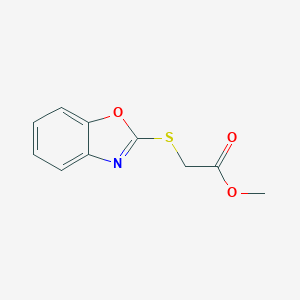
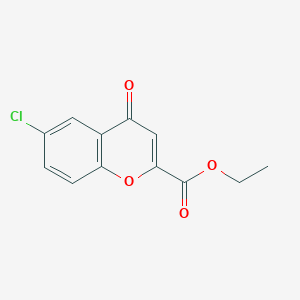
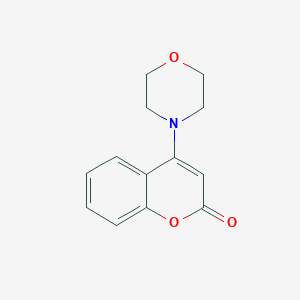
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
